Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate
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Overview
Description
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further connected to a nicotinate moiety. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid with ethyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine and nicotinate derivatives.
Scientific Research Applications
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Matrine: Known for its anticancer and antiviral activities.
Berberine: Exhibits antimicrobial and antidiabetic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperidine derivatives .
Properties
CAS No. |
1185291-71-7 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-15(19)12-7-10-18(11-8-12)14-13(6-5-9-17-14)16(20)22-4-2/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3 |
InChI Key |
SXKQELMROQLMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(=O)OCC |
Origin of Product |
United States |
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